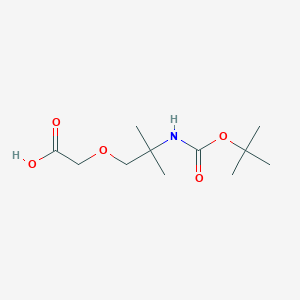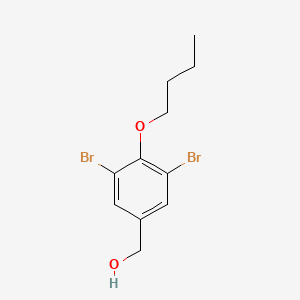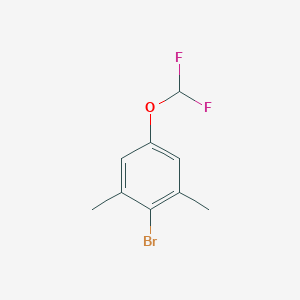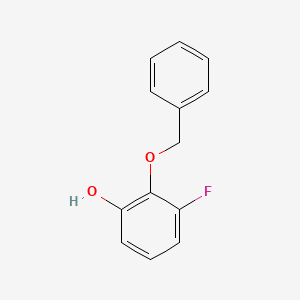
2-(Benzyloxy)-3-fluorophenol
Vue d'ensemble
Description
The compound “2-(Benzyloxy)phenol” is an organic compound that is used in the synthesis of other complex molecules . It has a linear formula of C6H5CH2OC6H4OH .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-3-fluorophenol” are not available, similar compounds such as “2-(Benzyloxy)phenol” have been used in the synthesis of other complex molecules .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)phenol” includes a benzene ring with a benzyloxy (C6H5CH2O-) and a hydroxyl (-OH) group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)phenol” include a molecular weight of 200.23 g/mol, a refractive index of 1.591, and a density of 1.143 g/mL at 25 °C .Applications De Recherche Scientifique
Anaerobic Transformation in Environmental Contexts : Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. They found that isomeric fluorophenols, such as 2-fluorophenol and 3-fluorophenol, could be transformed into fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).
Fluorescent Probes for Sensing Metal Cations : Tanaka et al. (2001) reported the preparation of fluorophenol derivatives as fluorescent probes for sensing magnesium and zinc cations. They noted that these fluorophores are sensitive to pH changes, which can lead to significant fluorescence enhancement (Tanaka et al., 2001).
High-Performance Polymers : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer from 3-fluorophenol and explored its use in high-performance polymers. These polymers showed good solubility in common aprotic solvents and excellent thermal properties, suggesting potential applications in engineering plastics and optical waveguides (Xiao et al., 2003).
Synthesis of Radiopharmaceuticals : Ross, Ermert, and Coenen (2011) described the synthesis of 4-[18F]Fluorophenol, a synthon for complex radiopharmaceuticals. They achieved this through a nucleophilic labeling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, suggesting its potential in medical imaging (Ross, Ermert, & Coenen, 2011).
Herbicidal Activity : Huang et al. (2005) synthesized and evaluated the herbicidal activity of certain fluorophenol derivatives. They found that some of these compounds showed commercial levels of herbicidal activity, comparable to other known herbicides (Huang et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBHWDNEMMCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


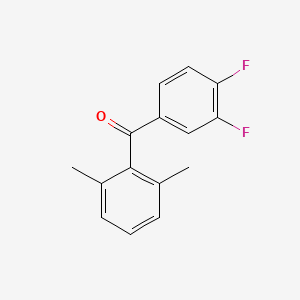

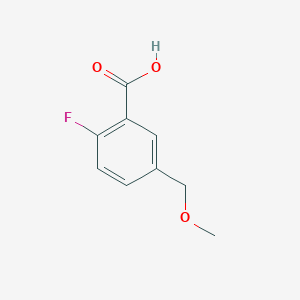
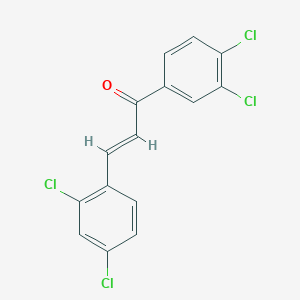
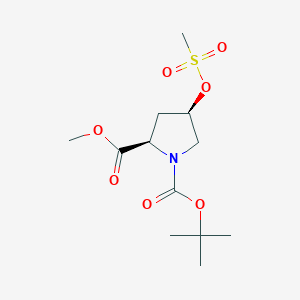
![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine, 95%](/img/structure/B6317911.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317922.png)


